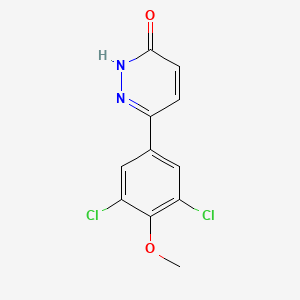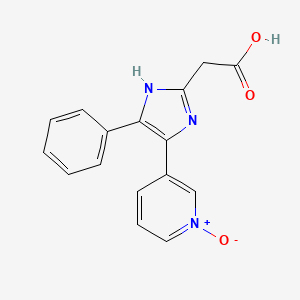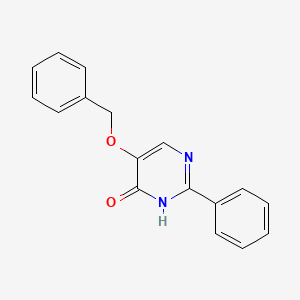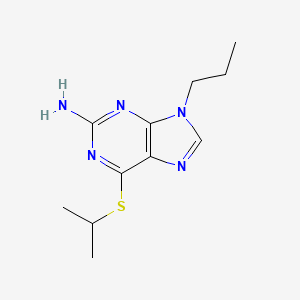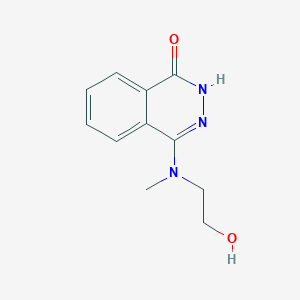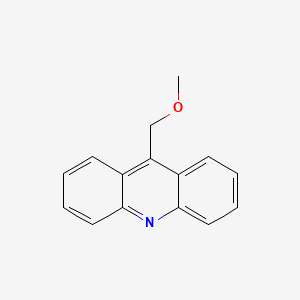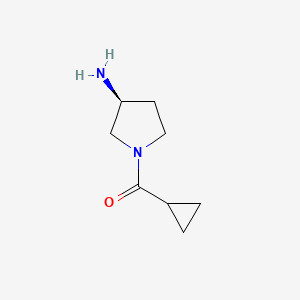
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, aiding in drug discovery and development.
Biology: The compound is utilized in biological studies to investigate its effects on different biological pathways and molecular targets.
Industry: It serves as an intermediate in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone can be compared with other similar compounds such as:
(S)-3-aminopyrrolidine: A precursor in the synthesis of this compound.
Cyclopropylcarbonyl chloride: Another precursor used in the synthesis of the compound.
(S)-3-aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride: A closely related compound with similar properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1 |
InChI-Schlüssel |
QTYGXDUXIZLHGI-ZETCQYMHSA-N |
Isomerische SMILES |
C1CN(C[C@H]1N)C(=O)C2CC2 |
Kanonische SMILES |
C1CC1C(=O)N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


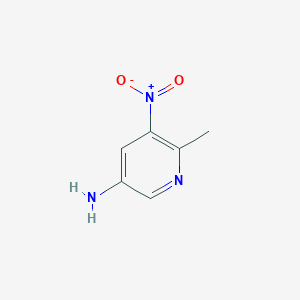
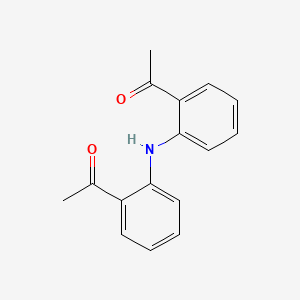
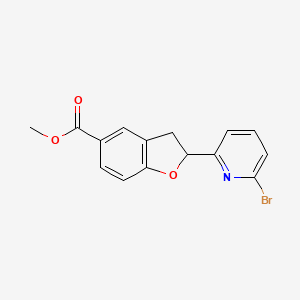
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
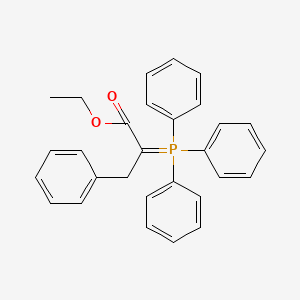
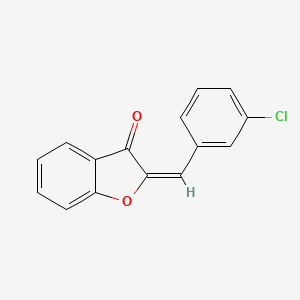
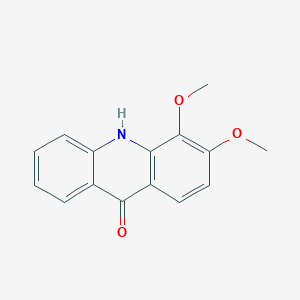
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
